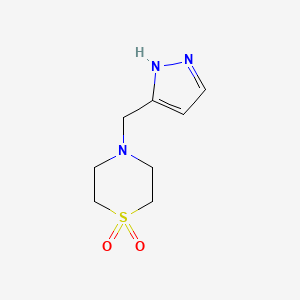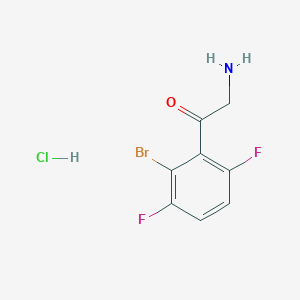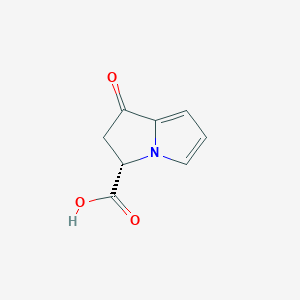![molecular formula C20H13N3 B12867167 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure combining a quinoline moiety with a pyridoindole framework, making it an interesting subject for various scientific studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and pyridoindole precursors. These precursors are then subjected to a series of reactions, including cyclization and condensation, to form the final compound.
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the quinoline ring. This can be achieved using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
Condensation Reaction: The quinoline derivative is then condensed with an indole derivative in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the pyridoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolin-8-yl-pyridoindole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline or indole rings, using reagents such as halogens (Cl₂, Br₂) or nitro groups (NO₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.
Substitution: Halogens in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
科学研究应用
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing cellular pathways and processes.
相似化合物的比较
1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinine and chloroquine, which are well-known for their antimalarial properties.
Indole Derivatives: Compounds like indole-3-carbinol, known for its anticancer properties.
The uniqueness of this compound lies in its combined quinoline and pyridoindole structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Conclusion
This compound is a fascinating compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and development, offering potential benefits in chemistry, biology, medicine, and industry. Continued exploration of this compound and its derivatives may lead to new discoveries and innovations.
属性
分子式 |
C20H13N3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
1-quinolin-8-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C20H13N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-12,23H |
InChI 键 |
JDCUZDZHEYRJMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


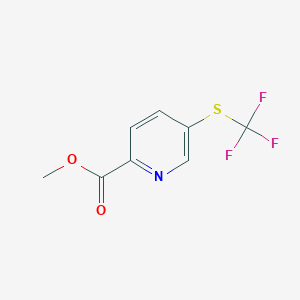
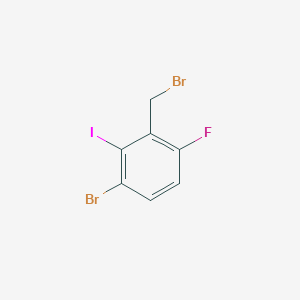

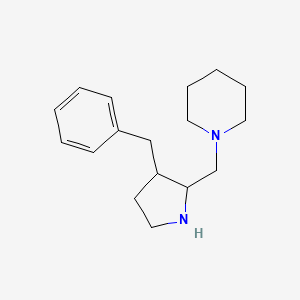
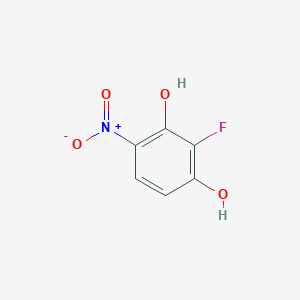
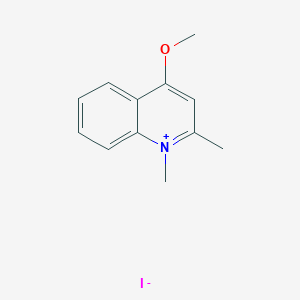

![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
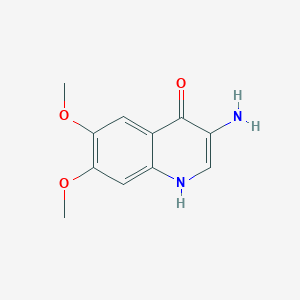
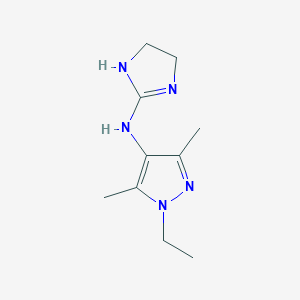
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
